1-Chloro-3-[ethoxy(phenyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[ethoxy(phenyl)methoxy]benzene is an organic compound with the molecular formula C15H15ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to introduce the chlorine atom. Subsequently, the ethoxy and phenylmethoxy groups are introduced through further substitution reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-[ethoxy(phenyl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-3-methoxybenzene: Similar structure but lacks the ethoxy group.
1-Chloro-4-ethoxybenzene: Similar structure but lacks the phenylmethoxy group.
1-Chloro-2-[ethoxy(phenyl)methoxy]benzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene is unique due to the presence of both ethoxy and phenylmethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
85013-52-1 |
---|---|
Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-chloro-3-[ethoxy(phenyl)methoxy]benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-15(12-7-4-3-5-8-12)18-14-10-6-9-13(16)11-14/h3-11,15H,2H2,1H3 |
InChI Key |
MZFSLJZZSRUHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.